molecular formula C12H9N5O3 B1425919 1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1239851-29-6

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B1425919
CAS No.: 1239851-29-6
M. Wt: 271.23 g/mol
InChI Key: PYXGZIQMSOOPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid. This nomenclature accurately reflects the structural connectivity and functional group arrangement within the molecule. The compound is registered under Chemical Abstracts Service number 1239851-29-6, providing a unique identifier for chemical database searches and regulatory documentation. Alternative systematic names found in chemical databases include variations such as "1-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid," which maintains equivalent structural description. The MDL number MFCD16629529 serves as an additional identifier in molecular design limited databases.

The systematic identification extends to various structural descriptors that facilitate computational analysis and database searches. The Standard International Chemical Identifier string provides a unique structural representation: InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-3-2-4-13-10(8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19). The corresponding InChI Key PYXGZIQMSOOPAL-UHFFFAOYSA-N offers a condensed format for rapid structural comparison. Simplified Molecular Input Line Entry System notation represents the compound as CC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O, providing a linear text representation of the molecular structure. These systematic identifiers ensure consistent recognition across international chemical databases and regulatory systems.

Properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-3-2-4-13-10(8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXGZIQMSOOPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Routes for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or through 1,3-dipolar cycloadditions of nitriles with nitrile oxides.

  • Amidoxime and Acyl Chloride Method : The classical approach involves the reaction of amidoximes with acyl chlorides under solvent-free or mild conditions, often catalyzed by bases such as pyridine or tetrabutylammonium fluoride (TBAF). This method yields 1,2,4-oxadiazoles but may suffer from low yields and by-product formation (Table 1, Entry 1 and 2).

  • Amidoxime and Activated Esters or Anhydrides : Using activated carboxylic acid derivatives such as esters, anhydrides, or coupling reagents (e.g., EDC, DCC, CDI, TBTU, T3P) improves yields and reaction times. For example, amidoximes react with methyl or ethyl esters under reflux with potassium carbonate to give good yields (50–95%) of oxadiazoles (Table 1, Entry 3).

  • Microwave-Assisted Synthesis : Recent advances include solvent-free microwave irradiation methods using catalysts like NH4F/Al2O3, which significantly reduce reaction times (~10 minutes) and improve yields (40–90%) while minimizing by-products (Table 1, Entry 6).

Entry Starting Materials Reagents/Conditions Yields Advantages/Limitations Ref.
1 Amidoxime + Acyl Chloride Solvent-free, melting Low Long time, difficult purification
2 Amidoxime + Acyl Chloride THF, TBAF catalyst, RT <5% to 98% Variable yields, catalyst needed
3 Amidoxime + Esters/Anhydrides Toluene, reflux, K2CO3 50–95% Good yields, moderate time
6 Amidoxime + Esters Microwave, NH4F/Al2O3 catalyst 40–90% Fast, solvent-free, clean

Specific Preparation of 3-Methyl-1,2,4-Oxadiazol-5-yl Substituent

The 3-methyl substitution on the oxadiazole ring is typically introduced by using a methyl-substituted amidoxime precursor. This precursor can be synthesized by reacting hydroxylamine with the corresponding methyl-substituted nitrile. Subsequent cyclization with an appropriate carboxylic acid derivative under the conditions described above yields the methyl-substituted 1,2,4-oxadiazole ring.

Synthesis of the Imidazole-4-Carboxylic Acid Core

Imidazole Ring Construction

The imidazole ring in the target compound can be synthesized by classical methods such as the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine. This method allows for substitution at the 2- and 4-positions of the imidazole ring.

  • The carboxylic acid group at the 4-position can be introduced by starting with a suitable 1,2-dicarbonyl compound bearing a carboxylate or through post-synthetic oxidation.

Functionalization at the 1-Position with Pyridin-2-yl Substituent

The 1-position of the imidazole ring is substituted with a pyridin-2-yl group bearing the 3-(3-methyl-1,2,4-oxadiazol-5-yl) substituent. This requires coupling of the imidazole core with the functionalized pyridine derivative.

  • This can be achieved through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) between an imidazole precursor and a halogenated pyridine substituted with the oxadiazole ring.

Coupling Strategies and Final Assembly

Stepwise Coupling

  • Step 1: Synthesize the 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl intermediate by constructing the oxadiazole ring on a pyridine precursor, typically through amidoxime cyclization.

  • Step 2: Couple the pyridine-oxadiazole intermediate with the imidazole-4-carboxylic acid or its precursor via nucleophilic substitution or palladium-catalyzed cross-coupling at the N1 position of imidazole.

Purification and Characterization

  • Purification is typically performed by column chromatography or recrystallization.

  • Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure.

Research Findings on Preparation Efficiency

  • Microwave-assisted synthesis methods significantly reduce reaction times for oxadiazole ring formation while maintaining good yields and product purity.

  • Use of coupling reagents like T3P enhances the efficiency of amidoxime and carboxylic acid derivative cyclizations, providing excellent yields (87–97%) under mild conditions.

  • The substitution pattern on the pyridine and imidazole rings affects the reactivity and coupling efficiency; electron-withdrawing groups may require modified conditions.

  • Solvent-free and aqueous medium reactions have been explored to improve environmental sustainability and reduce purification complexity.

Summary Table of Key Preparation Steps

Step Reaction Type Starting Materials Conditions Yield Range Notes
1 Amidoxime Cyclization Methyl-substituted amidoxime + ester or acid chloride Microwave or reflux with base/catalyst 40–97% Microwave reduces time, improves yield
2 Imidazole Synthesis 1,2-dicarbonyl + aldehyde + ammonia Acidic or neutral medium, reflux Moderate to high Debus-Radziszewski reaction
3 Coupling Imidazole + pyridinyl-oxadiazole derivative Pd-catalyzed cross-coupling or nucleophilic substitution Variable, optimized per substrate Requires careful control of conditions
4 Purification Chromatography or recrystallization Standard lab techniques High purity Confirmed by NMR/MS

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .

Mechanism of Action

The mechanism of action of 1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s heterocyclic structure allows it to bind with high affinity to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Structural Modifications in Oxadiazole and Pyridine Substituents

The table below highlights key analogs and their structural differences:

Compound Oxadiazole Substituent Pyridine Position Molecular Formula Molecular Weight (g/mol) Key Differences
Target compound 3-methyl 3 C₁₂H₉N₅O₃ 271.23* Reference structure
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid () 3-propyl 3 C₁₄H₁₃N₅O₃ 299.29 Increased hydrophobicity due to longer alkyl chain; may reduce solubility
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic acid () 3-methyl 5 (pyrimidine) C₁₁H₈N₆O₃ 272.22 Pyrimidine replaces pyridine; altered electronic properties and binding affinity
1-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid () 3-ethyl 3 C₁₃H₁₁N₅O₃ 285.26 Intermediate hydrophobicity between methyl and propyl analogs
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid () 3-ethyl 4 C₁₃H₁₁N₅O₃ 285.26 Oxadiazole shifted to pyridine position 4; steric effects may alter bioactivity

*Estimated based on analogs.

Key Findings from Analog Studies

Alkyl Chain Length Effects :

  • Propyl-substituted analogs (e.g., ) exhibit reduced aqueous solubility compared to methyl or ethyl derivatives, which could limit bioavailability in hydrophilic environments .
  • Ethyl-substituted compounds (e.g., ) balance lipophilicity and solubility, making them candidates for drug delivery systems .

Positional isomerism (e.g., oxadiazole at pyridine position 3 vs. 4) influences steric hindrance and binding pocket compatibility .

Safety and Toxicity :

  • A related compound, N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide (), demonstrates skin and eye irritation hazards, suggesting that alkyl-oxadiazole derivatives may require careful handling .

Biological Activity

The compound 1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS No. 1239851-29-6) is a synthetic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H9N5O3C_{12}H_{9}N_{5}O_{3}, with a molecular weight of 271.23 g/mol. It features a complex structure that includes a pyridine ring, an imidazole moiety, and an oxadiazole unit, which are known to contribute to its biological activities.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant antibacterial, antifungal, and antiviral activities. For instance:

  • Antibacterial Properties : A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MICs) as low as 4–8 µM for certain compounds .
  • Antifungal Effects : The oxadiazole scaffold has also demonstrated antifungal activity against various strains, contributing to its potential use in treating fungal infections .

Anticancer Activity

The compound has shown notable anticancer properties in various studies:

  • Cell Line Studies : In vitro evaluations revealed that oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Some derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression .

Table: Summary of Biological Activities

Activity TypeKey FindingsReference
AntimicrobialEffective against M. tuberculosis (MICs 4–8 µM)
AnticancerCytotoxic against MCF-7 and A549 cell lines (IC50 comparable to doxorubicin)
AntifungalDemonstrated significant antifungal activity
HDAC InhibitionPotent inhibitors with IC50 values as low as 8.2 nM

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : Studies suggest that certain derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins involved in disease processes, supporting experimental findings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid, and how can coupling reagents improve yield?

  • Methodology : Use stepwise heterocyclic assembly, starting with pyridine-oxadiazole core synthesis via cyclization of amidoxime derivatives under acidic conditions. Coupling reagents like Oxyma (5 eq.) in DCM/DMF (1:1) enhance imidazole-carboxylic acid formation by minimizing side reactions . Monitor intermediates via HPLC for purity (>95%) and confirm regioselectivity using 1H^{1}\text{H}-NMR (e.g., pyridyl proton shifts at δ 8.5–9.0 ppm) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodology :

  • FTIR : Identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and oxadiazole C=N vibrations (~1600 cm1^{-1}) .
  • NMR : Use 13C^{13}\text{C}-NMR to distinguish imidazole (δ 120–130 ppm) and pyridine (δ 140–150 ppm) carbons.
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) to confirm stability .

Q. What solvent systems are suitable for solubility and stability testing of this compound?

  • Methodology : Test polar aprotic solvents (DMF, DMSO) for solubility, and aqueous buffers (pH 2–12) for stability. Use UV-Vis spectroscopy to track degradation (e.g., λmax_{\text{max}} shifts >5 nm indicate structural changes) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) with proteins like cyclooxygenase-2 (PDB: 1PXX). Optimize ligand conformations using DFT (B3LYP/6-31G*) to assess binding affinity.
  • Validate docking poses with MD simulations (100 ns) to analyze stability of hydrogen bonds (e.g., carboxylic acid with Arg120) .

Q. How can contradictory data on the compound’s biological activity (e.g., inconsistent IC50_{50} values) be resolved?

  • Methodology :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity.
  • Structural Analog Synthesis : Modify the oxadiazole or imidazole moieties (e.g., methyl to trifluoromethyl) to isolate pharmacophore contributions .

Q. What strategies optimize regioselectivity in synthesizing analogs with modified pyridine or oxadiazole substituents?

  • Methodology :

  • Use directing groups (e.g., nitro) on pyridine to control cross-coupling positions.
  • Employ microwave-assisted synthesis (100–150°C, 30 min) to enhance oxadiazole cyclization efficiency .

Key Methodological Notes

  • Synthesis : Prioritize coupling reagents (e.g., Oxyma) over traditional carbodiimides to reduce racemization .
  • Characterization : Cross-validate XRD data with computational crystal structure prediction (CSP) tools for polymorph identification .
  • Bioactivity : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics if docking results conflict with experimental IC50_{50} .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
Reactant of Route 2
1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.